Cas no 671225-39-1 (CARDIOGENOL C HYDROCHLORID)

CARDIOGENOL C HYDROCHLORID 化学的及び物理的性質
名前と識別子
-
- CARDIOGENOL C HYDROCHLORID
- Cardiogenol C (hydrochloride)
- Cardiogenol C HCl
- Cardiogenol C hydrochloride
- 4-(2-Hydroxyethylamino)-2-(4-methoxyphenylamino)-pyrimidine hydrochloride
- 2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)ethan-1-ol
- HY-12319
- Cardiogenol
- cardiogenol-C
- BCBcMAP01_000249
- F15201
- NCGC00165770-03
- LKBSMPFEKIBRGC-UHFFFAOYSA-N
- NCGC00165770-01
- Q27165429
- HSCI1_000039
- 2-((2-((4-Methoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol
- 2-({2-[(4-methoxyphenyl)amino]pyrimidin-4-yl}amino)ethan-1-ol
- SCHEMBL8286309
- Ethanol, 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-
- Cardiogenol C
- 2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol
- 671225-39-1
- 2-(2-(4-methoxyphenylamino)pyrimidin-4-ylamino)ethanol
- CS-0011058
- CHEMBL1241078
- SB57927
- 2-[[2-(4-methoxyanilino)-4-pyrimidinyl]amino]ethanol
- BCP16146
- AS-47675
- AKOS015994753
- 2-(2-(4-methoxyphenylamino)pyrimidin-4-ylamino)ethanol hydrochloride
- BRD-K99174507-001-01-6
- 2-[[2-[(4-Methoxyphenyl)amino]-4-pyrimidinyl]amino]ethanol
- CHEBI:93736
- 2-({2-[(4-METHOXYPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHANOL
- DB-216242
- Cardiogenol C (hydrochloride)?
- 2-((2-((4-Methoxyphenyl)amino)-4-pyrimidinyl)amino)ethanol
- BRD-K99174507-003-02-0
-
- MDL: MFCD06798334
- インチ: InChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17)
- InChIKey: QQAHYSZVJLHCNA-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)NC2=NC=CC(=NCCO)N2
計算された属性
- 精确分子量: 296.10400
- 同位素质量: 260.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- XLogP3: 1.7
じっけんとくせい
- 密度みつど: 1.305
- Boiling Point: 520.3°C at 760 mmHg
- フラッシュポイント: 268.5°C
- Refractive Index: 1.667
- Solubility: H2O: 10 mg/mL, soluble
- PSA: 79.30000
- LogP: 2.58100
CARDIOGENOL C HYDROCHLORID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-3009-1MG |
Cardiogenol C, hydrochloride monhydrate |
671225-39-1 | >97% | 1mg |
£55.00 | 2025-02-08 | |
Chemenu | CM167838-1g |
2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)ethan-1-ol |
671225-39-1 | 97% | 1g |
$791 | 2021-08-05 | |
eNovation Chemicals LLC | Y0974560-100mg |
Cardiogenol C HCl |
671225-39-1 | 98% | 100mg |
$700 | 2024-08-03 | |
DC Chemicals | DC8456-1 g |
Cardiogenol C (hydrochloride) |
671225-39-1 | >98% | 1g |
$1350.0 | 2022-02-28 | |
Chemenu | CM167838-5g |
2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)ethan-1-ol |
671225-39-1 | 97% | 5g |
$2085 | 2021-08-05 | |
DC Chemicals | DC8456-250 mg |
Cardiogenol C (hydrochloride) |
671225-39-1 | >98% | 250mg |
$700.0 | 2022-02-28 | |
Key Organics Ltd | SS-3009-5MG |
Cardiogenol C, hydrochloride monhydrate |
671225-39-1 | >97% | 5mg |
£128.00 | 2025-02-08 | |
1PlusChem | 1P00377C-25mg |
Ethanol, 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]- |
671225-39-1 | 25mg |
$127.00 | 2025-02-19 | ||
DC Chemicals | DC8456-100mg |
Cardiogenol C (hydrochloride) |
671225-39-1 | >98% | 100mg |
$380.0 | 2023-09-15 | |
1PlusChem | 1P00377C-1mg |
Ethanol, 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]- |
671225-39-1 | ≥97% | 1mg |
$28.00 | 2025-02-19 |
CARDIOGENOL C HYDROCHLORID 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
CARDIOGENOL C HYDROCHLORIDに関する追加情報
CARDIOGENOL C HYDROCHLORID (CAS No. 671225-39-1): A Promising Compound in Cardiovascular Research
CARDIOGENOL C HYDROCHLORID (CAS No. 671225-39-1) is a novel compound that has garnered significant attention in the field of cardiovascular research due to its unique pharmacological properties and potential therapeutic applications. This compound, a derivative of the natural product Cardiogenol C, has been extensively studied for its ability to modulate various cardiovascular functions and its potential in treating cardiovascular diseases.
The chemical structure of CARDIOGENOL C HYDROCHLORID is characterized by its complex arrangement of functional groups, which contribute to its biological activity. Recent studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new cardiovascular therapies. The hydrochloride salt form of Cardiogenol C enhances its solubility and bioavailability, which are crucial factors for its effective use in both preclinical and clinical settings.
In preclinical studies, CARDIOGENOL C HYDROCHLORID has demonstrated significant efficacy in reducing myocardial ischemia-reperfusion injury, a common complication following heart attacks. This effect is attributed to its ability to inhibit the production of reactive oxygen species (ROS) and reduce inflammation in cardiac tissues. Additionally, it has been shown to improve endothelial function and reduce vascular resistance, which are key factors in maintaining healthy blood flow and preventing the progression of cardiovascular diseases.
The mechanism of action of CARDIOGENOL C HYDROCHLORID involves multiple pathways. It has been found to activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. By upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, CARDIOGENOL C HYDROCHLORID helps protect cells from oxidative damage. Furthermore, it modulates the activity of inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and promoting tissue repair.
Clinical trials involving CARDIOGENOL C HYDROCHLORID are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings have paved the way for more advanced clinical trials, including phase II and III studies, which aim to further validate its therapeutic potential in specific cardiovascular conditions such as coronary artery disease and heart failure.
Beyond its cardiovascular applications, CARDIOGENOL C HYDROCHLORID has also shown promise in other areas of medical research. For instance, it has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to reduce oxidative stress and inflammation may offer new avenues for treating these debilitating conditions.
The development of CARDIOGENOL C HYDROCHLORID as a therapeutic agent is an ongoing process that involves collaboration between chemists, biologists, and clinicians. Ongoing research is focused on optimizing the formulation and delivery methods to enhance its therapeutic effects while minimizing potential side effects. Additionally, efforts are being made to identify biomarkers that can predict patient response to treatment, which will be crucial for personalized medicine approaches.
In conclusion, CARDIOGENOL C HYDROCHLORID (CAS No. 671225-39-1) represents a significant advancement in the field of cardiovascular research. Its unique pharmacological properties and promising preclinical results make it a valuable candidate for further development as a novel therapeutic agent. As research continues to uncover new insights into its mechanisms of action and clinical applications, it is likely that this compound will play an increasingly important role in the treatment of cardiovascular diseases.
671225-39-1 (CARDIOGENOL C HYDROCHLORID) Related Products
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 786617-12-7(AHU-377(Sacubitril))
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)

